molecular formula C15H12N2O4 B14289715 3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde CAS No. 114485-95-9

3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B14289715
CAS No.: 114485-95-9
M. Wt: 284.27 g/mol
InChI Key: KETXGAQWZUVRPX-UHFFFAOYSA-N
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Description

3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde is a complex organic compound with a unique structure that includes a nitroaniline group, a methylidene group, and a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with a suitable aldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitroaniline: Similar in structure but lacks the cyclohexa-1,3-diene ring.

    5-Nitro-2-methylbenzaldehyde: Contains a nitro group and an aldehyde group but differs in the overall structure.

    4-Nitrobenzylideneacetone: Shares the nitroaniline and methylidene groups but has a different ring structure.

Uniqueness

3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

114485-95-9

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-hydroxy-5-methyl-3-[(4-nitrophenyl)iminomethyl]benzaldehyde

InChI

InChI=1S/C15H12N2O4/c1-10-6-11(15(19)12(7-10)9-18)8-16-13-2-4-14(5-3-13)17(20)21/h2-9,19H,1H3

InChI Key

KETXGAQWZUVRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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